molecular formula C15H12N4O2S B4506904 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B4506904
M. Wt: 312.3 g/mol
InChI Key: SANZNKTWGHATJI-UHFFFAOYSA-N
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Description

The compound 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide features a pyridazinone core substituted at position 3 with a thiophen-2-yl group and at position 1 with an acetamide side chain linked to a pyridin-2-yl moiety. Pyridazinones are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-14(17-13-5-1-2-8-16-13)10-19-15(21)7-6-11(18-19)12-4-3-9-22-12/h1-9H,10H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANZNKTWGHATJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated pyridazinone.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an acetamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenated compounds, organometallic reagents, and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridazinone Core

Thiophene vs. Aryl/Phenyl Substituents
  • Thiophen-2-yl (Target Compound) : The sulfur atom in thiophene contributes to π-π stacking and hydrophobic interactions. Similar cyclopenta[b]thiophene derivatives (e.g., compound 24 in ) exhibit antiproliferative activity against MCF7 cells by inhibiting tyrosine kinase receptors .
  • Phenyl/Chlorophenyl () : Compounds like 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-pyridin-3-yl-thiazol-2-yl)-acetamide () and 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide () replace thiophene with halogenated or electron-withdrawing groups. The trifluoromethyl group in enhances metabolic stability and lipophilicity .
Piperazinyl Substituents (–10)

Compounds such as N’-(3-Methoxybenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide () introduce piperazine rings, which can modulate receptor affinity and solubility.

Acetamide Side Chain Modifications

Pyridin-2-yl vs. Other Aryl Groups
  • Pyridin-2-yl (Target Compound) : The pyridine nitrogen may participate in hydrogen bonding with biological targets.
  • 4-Methoxyphenyl () : The compound N-(4-methoxyphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide () replaces pyridin-2-yl with a methoxy-substituted phenyl group, increasing hydrophobicity and altering electronic properties .

Physicochemical Properties

Property Target Compound Analogues (Examples)
Solubility Likely moderate (pyridine) Hydrazides (–10): Soluble in methanol/water mixtures
Melting Point Not reported 224–225°C (N’-(3-Methylbenzylidene)-...acetohydrazide, )
Molecular Weight ~341.38 g/mol 487 g/mol (piperazinyl derivatives, –10)

Structure-Activity Relationship (SAR) Insights

  • Thiophene vs. Phenyl : Thiophene’s electron-rich nature may enhance binding to enzymes like tyrosine kinases compared to phenyl groups .
  • Acetamide vs. Hydrazide : The acetamide group in the target compound may offer better metabolic stability than hydrazide derivatives .
  • Pyridin-2-yl Substitution : The pyridine ring’s nitrogen could improve solubility and target engagement compared to methoxy-phenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

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